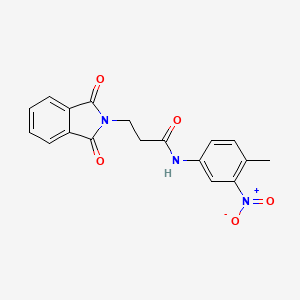
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a phthalimide moiety linked to a nitrophenyl group via a propanamide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Attachment of the Propanamide Chain: The phthalimide intermediate is then reacted with 3-bromopropanoic acid or its derivatives in the presence of a base such as potassium carbonate to form the propanamide linkage.
Introduction of the Nitrophenyl Group: The final step involves the nucleophilic substitution reaction of the propanamide intermediate with 4-methyl-3-nitrophenylamine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide structures, such as thalidomide or lenalidomide.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as nitrobenzene or nitrophenol.
Uniqueness
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C18H15N3O5 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H15N3O5/c1-11-6-7-12(10-15(11)21(25)26)19-16(22)8-9-20-17(23)13-4-2-3-5-14(13)18(20)24/h2-7,10H,8-9H2,1H3,(H,19,22) |
InChI 键 |
UAPQJEKAZGJPEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


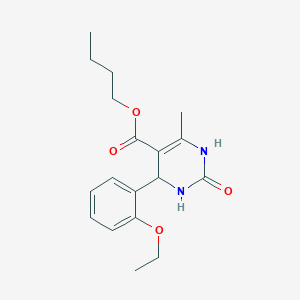
![3-benzyl-4-methyl-7-({(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-2H-chromen-2-one](/img/structure/B11700948.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11700953.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)

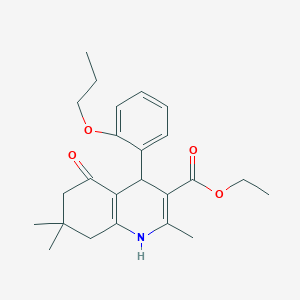
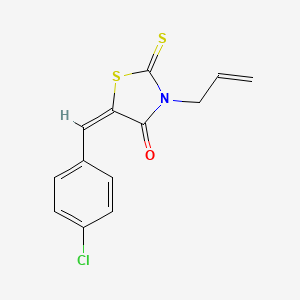
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
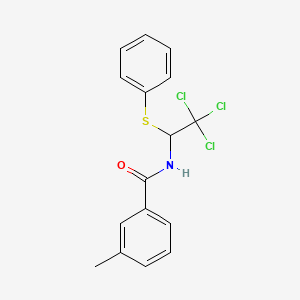
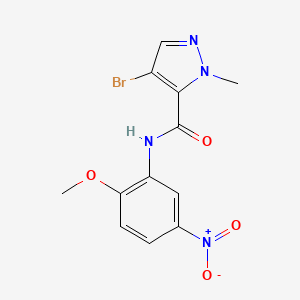
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
![(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)
